2,6-Di(2-pyridinyl)-4-pyrimidinol
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Overview
Description
2,6-Di(2-pyridinyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with two pyridinyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(2-pyridinyl)-4-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Di(2-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinol to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines and pyrimidines .
Scientific Research Applications
2,6-Di(2-pyridinyl)-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits biological activity, including antioxidant and enzyme inhibition properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,6-Di(2-pyridinyl)-4-pyrimidinol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A well-known tridentate ligand used in coordination chemistry.
2,6-Di(1H-pyrazol-3-yl)pyridine: Another heterocyclic compound with similar coordination properties.
Uniqueness
2,6-Di(2-pyridinyl)-4-pyrimidinol is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dipyridin-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c19-13-9-12(10-5-1-3-7-15-10)17-14(18-13)11-6-2-4-8-16-11/h1-9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAVFFYYPFJJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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